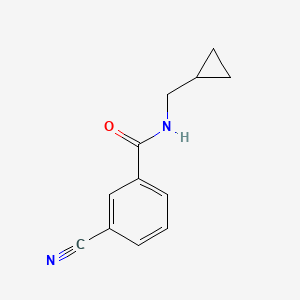
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, also known as PHCCC, is a synthetic compound that belongs to the class of isoquinoline carboxylic acids. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4) and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 by 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid leads to the inhibition of neurotransmitter release, which in turn reduces the excitability of neurons. This mechanism of action is believed to underlie the therapeutic effects of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid in various neurological disorders.
Biochemical and Physiological Effects:
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It increases the activity of mGluR4, which leads to the inhibition of neurotransmitter release. This in turn reduces the excitability of neurons and can improve motor function and reduce the symptoms of Parkinson's disease. 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is that it has a high degree of selectivity for mGluR4, which reduces the risk of off-target effects. However, one limitation of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its pharmacokinetic properties have not been extensively studied, which makes it difficult to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid. One area of focus could be on improving its pharmacokinetic properties, such as solubility and bioavailability, to make it more suitable for in vivo administration. Another area of focus could be on exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies could be conducted to elucidate the precise mechanism of action of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid and its effects on neural circuits and behavior.
Synthesemethoden
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid can be synthesized by the reaction of 3-(imidazol-1-yl)propanoic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
Eigenschaften
IUPAC Name |
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(5-7-18-8-6-17-11-18)19-10-13-4-2-1-3-12(13)9-14(19)16(21)22/h1-4,6,8,11,14H,5,7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKLPAFZLNXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)

![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)

![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)



![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)
![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)